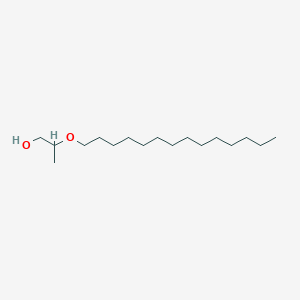

2-(Tetradecyloxy)propan-1-OL

Descripción

2-(Tetradecyloxy)propan-1-OL is a branched ether-alcohol compound characterized by a propan-1-ol backbone substituted with a tetradecyloxy (C₁₄H₂₉O) group at the second carbon. In a study on grouper muscle volatiles, 2-(Tetradecyloxy)propan-1-OL was identified as a transient compound enriched in fish muscle at the start of feeding experiments but decreased sharply over time, suggesting metabolic degradation or volatilization during growth . Its role in biological systems, however, remains underexplored compared to structurally related compounds.

Propiedades

Número CAS |

104631-71-2 |

|---|---|

Fórmula molecular |

C17H36O2 |

Peso molecular |

272.5 g/mol |

Nombre IUPAC |

2-tetradecoxypropan-1-ol |

InChI |

InChI=1S/C17H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17(2)16-18/h17-18H,3-16H2,1-2H3 |

Clave InChI |

OZTHFQSNGNJBBB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOC(C)CO |

SMILES canónico |

CCCCCCCCCCCCCCOC(C)CO |

Sinónimos |

1-Propanol, 2-(tetradecyloxy)- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-(Tetradecyloxy)propan-1-OL and analogous propanol derivatives:

*Estimated molar mass based on molecular formula (C₁₇H₃₆O₂).

Key Findings from Comparative Analysis:

Structural Influence on Functionality: The long alkyl chain (C14) in 2-(Tetradecyloxy)propan-1-OL enhances hydrophobicity, making it less volatile than smaller alcohols like ethanol. However, its transient presence in grouper muscle suggests enzymatic or oxidative degradation . Compounds with amino groups (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) exhibit higher polarity and stability, as evidenced by a flash point of 73.9 °C , whereas sulfur-containing analogs (e.g., thiophenyl derivatives) are typically linked to pharmaceutical intermediates .

Volatility vs. Stability: 2-(Tetradecyloxy)propan-1-OL’s gradual disappearance in fish muscle contrasts with the persistence of nonanal and 2,4-di-tert-butylphenol in the same study, implying differential metabolic pathways for ether-alcohols versus aldehydes or phenols . Surfactant derivatives like 1-[Bis(2-hydroxypropyl)amino]propan-1-ol demonstrate greater chemical stability due to multiple hydroxyl and amino groups, enabling industrial applications .

Data Gaps: Limited physicochemical data (e.g., exact density, solubility) for 2-(Tetradecyloxy)propan-1-OL hinders direct comparison with commercial surfactants. Further studies are needed to elucidate its thermodynamic properties and biodegradation pathways.

Research Implications

The variability in substituent groups among propanol derivatives underscores the importance of structure-activity relationships. For instance:

- Ether-linked chains (as in 2-(Tetradecyloxy)propan-1-OL) may prioritize environmental or metabolic degradation over industrial utility.

- Amino-functionalized analogs are better suited for stable formulations, such as personal care products or drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.